molecular formula C22H22FN3O3S B2584248 N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 895802-72-9

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B2584248
CAS No.: 895802-72-9
M. Wt: 427.49
InChI Key: HMDJZCUKDHEIDP-UHFFFAOYSA-N
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Description

The target compound features a 1,3-thiazole core substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 2. A ethylenediamine linker connects the thiazole moiety to an ethanediamide group, which is further substituted with a 2-methoxy-5-methylphenyl group.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3S/c1-13-4-9-18(29-3)17(12-13)26-21(28)20(27)24-11-10-19-14(2)25-22(30-19)15-5-7-16(23)8-6-15/h4-9,12H,10-11H2,1-3H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDJZCUKDHEIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Thiazole Derivatives ()

Compounds such as 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) share the 4-methyl-2-arylthiazole-5-carbonyl scaffold. The synthesis of these derivatives involves hydrazide intermediates and coupling with α-halo compounds (e.g., phenacyl bromide) in the presence of triethylamine . Similarly, the target compound’s ethanediamide group may arise from carbodiimide-mediated coupling (as in ), though its exact synthesis route remains unspecified.

Key Differences :

  • The ethanediamide linker in the target compound introduces two amide bonds, contrasting with single amide or thioamide linkages in ’s derivatives.
Triazole Derivatives ()

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] feature triazole cores with sulfonyl and fluorophenyl substituents. These were synthesized via cyclization of hydrazinecarbothioamides, a method distinct from the target compound’s likely amide-coupling pathway .

Key Differences :

  • The triazole core in vs. the thiazole core in the target compound alters electronic properties and hydrogen-bonding capacity.
  • The target lacks sulfur-based functional groups (e.g., C=S), which are critical in ’s tautomerism and activity.

Spectral and Physicochemical Properties

Table 1: Spectral Data Comparison
Functional Group Target Compound (Expected) Compounds Compounds
C=O Stretch ~1670–1680 cm⁻¹ (amide I) 1663–1682 cm⁻¹ Not reported
NH Stretch ~3280–3320 cm⁻¹ 3150–3319 cm⁻¹ Not reported
C=S Stretch Absent 1243–1258 cm⁻¹ Absent

The target’s dual amide groups would exhibit strong C=O stretches in IR, similar to ’s hydrazinecarbothioamides. The absence of C=S vibrations differentiates it from sulfur-containing analogs.

Table 2: Anticancer Activity Comparison
Compound Core Structure Substituents IC50 (HepG-2) Reference
Target Compound Thiazole-ethanediamide 4-Fluorophenyl, 4-methyl Not reported
7b () Thiadiazole Phenyl, methylthiazole 1.61 µg/mL
11 () Thiazole Phenacyl bromide derivative 1.98 µg/mL

While the target compound’s activity is unreported, highlights that electron-withdrawing groups (e.g., fluorine) and lipophilic substituents (e.g., 4-methyl) enhance cytotoxicity. The 4-fluorophenyl group in the target may similarly improve bioactivity compared to non-fluorinated analogs.

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